N-[(2,6-dimethyloxan-4-yl)methyl]-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide
Description
N-[(2,6-dimethyloxan-4-yl)methyl]-1,7-dimethyl-2,6-dioxa-9-azaspiro[45]decane-9-carboxamide is a complex organic compound with a unique spirocyclic structure
Properties
IUPAC Name |
N-[(2,6-dimethyloxan-4-yl)methyl]-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4/c1-12-7-16(8-13(2)23-12)9-19-17(21)20-10-14(3)24-18(11-20)5-6-22-15(18)4/h12-16H,5-11H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDYNLIBJBFTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)CNC(=O)N2CC(OC3(C2)CCOC3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dimethyloxan-4-yl)methyl]-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide typically involves multiple steps, including the formation of the oxane ring and the spirocyclic structure. Common reagents used in the synthesis include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dimethyloxan-4-yl)methyl]-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2,6-dimethyloxan-4-yl)methyl]-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2,6-dimethyloxan-4-yl)methyl]-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoxazoles: Five-membered heterocyclic compounds with similar biological significance.
Quinolones: Compounds with a quinoline moiety, known for their pharmaceutical applications.
Uniqueness
N-[(2,6-dimethyloxan-4-yl)methyl]-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
